LogP Comparison: Benzyloxy vs. Unprotected Analog
3-(Benzyloxy)-2-methylpropanoic acid is significantly more lipophilic than its unprotected analog, 3-hydroxy-2-methylpropanoic acid. This is quantified by its higher calculated LogP value. Increased lipophilicity can enhance membrane permeability, a key consideration in the design of bioactive molecules and PROTACs [1][2].
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 1.863 (Chembase); 1.6 (PubChem XLogP3-AA) |
| Comparator Or Baseline | 3-Hydroxy-2-methylpropanoic acid: -0.3006 |
| Quantified Difference | ΔLogP > 2.1 units |
| Conditions | Calculated values from chemical databases. |
Why This Matters
This 100-fold increase in partition coefficient indicates superior membrane permeability and altered solubility, which are critical factors for compound selection in drug discovery and chemical biology applications.
- [1] Chembase. (n.d.). Product page for 3-(benzyloxy)-2-methylpropanoic acid. Retrieved April 22, 2026. View Source
- [2] PubChem. (2026). Compound Summary for CID 14348492, 3-(Benzyloxy)-2-methylpropanoic acid. National Center for Biotechnology Information. View Source
